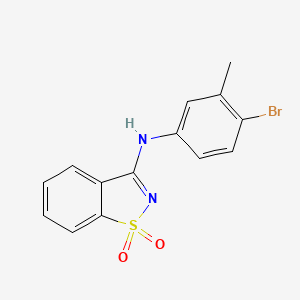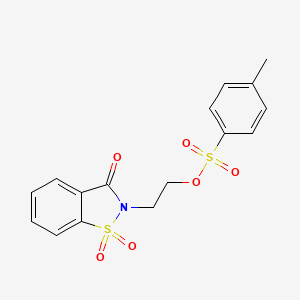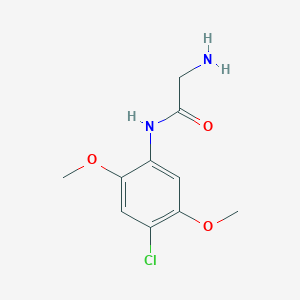
N-(4-bromo-3-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-metilfenil)-1,2-benzotiazol-3-amina 1,1-dióxido es un compuesto orgánico que pertenece a la familia de las benzotiazoles. Este compuesto se caracteriza por la presencia de un átomo de bromo y un grupo metil unido al anillo fenilo, junto con un grupo amino y un sistema de anillo de benzotiazol. El 1,1-dióxido indica la presencia de dos átomos de oxígeno con doble enlace al átomo de azufre en el anillo de benzotiazol.
Métodos De Preparación
La síntesis de N-(4-bromo-3-metilfenil)-1,2-benzotiazol-3-amina 1,1-dióxido se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de 4-bromo-3-metilamina con 2-aminobenzenosulfonamida bajo condiciones de reacción específicas. La reacción normalmente requiere el uso de un solvente adecuado, como etanol o acetonitrilo, y puede implicar calentamiento para facilitar la formación del producto deseado. Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para mejorar el rendimiento y la pureza, así como el uso de reactores de flujo continuo para la síntesis a gran escala .
Análisis De Reacciones Químicas
N-(4-bromo-3-metilfenil)-1,2-benzotiazol-3-amina 1,1-dióxido experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de los correspondientes sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio, dando como resultado la formación de derivados de amina.
Sustitución: El átomo de bromo en el anillo fenilo puede sufrir reacciones de sustitución nucleofílica con reactivos como el metóxido de sodio o el tiolato de potasio, lo que lleva a la formación de derivados sustituidos.
Ciclización: El compuesto puede sufrir reacciones de ciclización para formar varios compuestos heterocíclicos, dependiendo de las condiciones de reacción y los reactivos utilizados .
Aplicaciones Científicas De Investigación
N-(4-bromo-3-metilfenil)-1,2-benzotiazol-3-amina 1,1-dióxido tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se estudia por su potencial como agente anticancerígeno, debido a su capacidad para inhibir enzimas específicas y vías de señalización implicadas en la proliferación de células cancerosas.
Ciencia de materiales: Se utiliza en el desarrollo de materiales avanzados, como semiconductores orgánicos y cristales líquidos, debido a sus propiedades electrónicas y ópticas únicas.
Investigación biológica: El compuesto se investiga por sus propiedades antimicrobianas y antifúngicas, convirtiéndolo en un candidato para el desarrollo de nuevos antibióticos y agentes antifúngicos
Mecanismo De Acción
El mecanismo de acción de N-(4-bromo-3-metilfenil)-1,2-benzotiazol-3-amina 1,1-dióxido implica su interacción con objetivos moleculares específicos y vías. En química medicinal, se sabe que el compuesto inhibe enzimas como la topoisomerasa II y las proteínas quinasas, lo que lleva a la interrupción de la replicación del ADN y las vías de señalización celular. Esto da como resultado la inhibición del crecimiento y la proliferación de células cancerosas. La actividad antimicrobiana del compuesto se atribuye a su capacidad para interrumpir las membranas celulares bacterianas e inhibir enzimas esenciales involucradas en el metabolismo bacteriano.
Comparación Con Compuestos Similares
N-(4-bromo-3-metilfenil)-1,2-benzotiazol-3-amina 1,1-dióxido se puede comparar con otros compuestos similares, como:
4-(4-bromo-3-metilfenil)-4H-1,4-benzotiazina-2-carbonitrilo 1,1-dióxido: Este compuesto tiene un sistema de anillo de benzotiazol similar, pero difiere en la presencia de un grupo carbonitrilo.
2-(4-Bromo-3-metilfenil)isotiazolidina 1,1-dióxido: Este compuesto contiene un anillo isotiazolidina en lugar de un anillo de benzotiazol.
1,2,5-Tiadiazol-3,4-dicarbonitrilo: Este compuesto pertenece a la familia de los tiadiazoles y tiene una estructura de anillo diferente, pero comparte algunas propiedades químicas similares
N-(4-bromo-3-metilfenil)-1,2-benzotiazol-3-amina 1,1-dióxido destaca por su combinación única de un átomo de bromo, un grupo metil y un anillo de benzotiazol, que contribuyen a sus propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C14H11BrN2O2S |
|---|---|
Peso molecular |
351.22 g/mol |
Nombre IUPAC |
N-(4-bromo-3-methylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C14H11BrN2O2S/c1-9-8-10(6-7-12(9)15)16-14-11-4-2-3-5-13(11)20(18,19)17-14/h2-8H,1H3,(H,16,17) |
Clave InChI |
HJUJLJRUXVPJCN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-1-phenyl-4-(pyridin-3-yl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12488055.png)
![Ethyl 5-{[(3-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12488056.png)
![[4-(3-hydroxy-7,7-dimethyl-5-oxo-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid](/img/structure/B12488058.png)
![N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-methoxybenzamide](/img/structure/B12488060.png)



![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diphenylpropanamide](/img/structure/B12488094.png)

![[2-(4-bromophenyl)-2-oxoethyl] 2-benzamido-2-methylpropanoate](/img/structure/B12488111.png)
![N-[4-(17-hydroxy-8,10,14-trimethyl-5,6-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-4(9),5,7,19-tetraen-7-yl)-2-methylbutyl]acetamide](/img/structure/B12488114.png)
![N-[(1-ethyl-1H-indol-3-yl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B12488122.png)
![3-(Benzylcarbamoyl)-2-[(4-methylphenyl)methyl]propanoic acid](/img/structure/B12488133.png)
